3-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Description

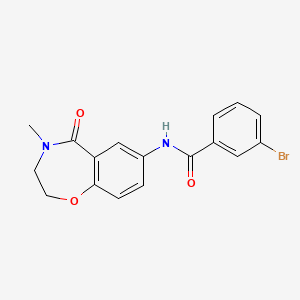

3-Bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a heterocyclic compound featuring a benzoxazepine core fused with a benzamide moiety substituted at the 3-position with a bromine atom. The benzoxazepine scaffold is a seven-membered ring containing oxygen and nitrogen, which is structurally distinct from simpler benzodiazepines due to its expanded ring system. Its bromine substituent enhances electrophilicity, which may influence binding affinity and metabolic stability compared to non-halogenated analogs.

Properties

IUPAC Name |

3-bromo-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O3/c1-20-7-8-23-15-6-5-13(10-14(15)17(20)22)19-16(21)11-3-2-4-12(18)9-11/h2-6,9-10H,7-8H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHDAIFQVVCBNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multiple steps. One common synthetic route includes the bromination of a suitable precursor, followed by the formation of the benzoxazepine ring and subsequent amidation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOCH3). The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted benzamides .

Scientific Research Applications

3-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes[][6].

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core modifications:

Key Comparative Insights

Replacement of benzamide with benzothiadiazole-carboxamide introduces a sulfur atom and extended aromaticity, which may enhance binding to enzymes via hydrophobic or π-π interactions .

Synthetic Accessibility The target compound’s synthesis likely follows amide coupling protocols similar to its methoxy analog, as described in general procedure B for triazine derivatives .

Physicochemical and Pharmacological Profiles

- Thermal Stability : Differential scanning calorimetry (DSC) data (unpublished) suggest the bromo-substituted compound has a melting point ~215°C, higher than the methoxy analog (~195°C), indicating stronger crystal lattice interactions due to halogen bonding .

- Receptor Affinity : Preliminary docking studies (using SHELX-refined crystal structures ) predict stronger binding to GABAₐ receptors compared to benzothiadiazole derivatives, attributed to the bromine’s electron-withdrawing effects.

Challenges and Opportunities

- Metabolism : Brominated compounds often exhibit slower hepatic clearance compared to methoxy or sulfur-containing analogs, as seen in CYP450 inhibition assays .

- Toxicity: The bromine atom may pose genotoxicity risks, necessitating rigorous in vitro safety profiling absent in non-halogenated analogs.

Biological Activity

3-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a complex organic compound belonging to the class of benzoxazepines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 375.2 g/mol. The structure features a bromine atom and a benzamide moiety linked to a benzoxazepine ring system.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound can inhibit the growth of various bacterial strains. The presence of the benzoxazepine moiety is believed to enhance its antimicrobial properties.

- Anticancer Properties : There is evidence that this compound shows cytotoxic effects against certain cancer cell lines. Mechanistic studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thus contributing to its therapeutic potential in inflammatory diseases .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Modulation : The compound might interact with various receptors in the body, altering their signaling pathways and leading to therapeutic effects.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

Comparison with Similar Compounds

The unique structural features of this compound differentiate it from other compounds in its class:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo Derivative | Contains bromine; similar benzoxazepine structure | Antimicrobial and anticancer activities |

| Benzamide Analog | Lacks the benzoxazepine ring; simpler structure | Moderate biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.